N,N'-di-2-pyridinyl-1,3-adamantanedicarboxamide
Overview
Description
N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide: is an organic compound that features a unique structure combining adamantane and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide typically involves the reaction of 1,3-adamantanedicarboxylic acid with 2-aminopyridine under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:
- Dissolve 1,3-adamantanedicarboxylic acid and 2-aminopyridine in a suitable solvent such as dichloromethane.
- Add dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines or reduced derivatives.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
Chemistry: N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide is used as a ligand in coordination chemistry to form metal complexes
Biology: In biological research, N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide can be used as a probe to study protein-ligand interactions. Its unique structure allows it to bind to specific protein targets, making it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for designing new drugs. Its ability to interact with biological targets makes it a promising candidate for developing therapeutics for various diseases.
Industry: In the industrial sector, N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide can be used as a stabilizer for polymers and as an additive in materials science to enhance the properties of materials.
Mechanism of Action
The mechanism of action of N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptors, it can act as an agonist or antagonist, affecting the signaling pathways involved.
Comparison with Similar Compounds
N,N’-di-2-pyridinyl-1,3-propanedione: This compound has a similar structure but lacks the adamantane moiety.
N,N’-di-2-pyridinyl-1,3-benzenedicarboxamide: This compound has a benzene ring instead of the adamantane core.
Uniqueness: N,N’-di-2-pyridinyl-1,3-adamantanedicarboxamide is unique due to the presence of the adamantane moiety, which imparts rigidity and enhances its binding affinity to molecular targets
Properties
IUPAC Name |
1-N,3-N-dipyridin-2-yladamantane-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-19(25-17-5-1-3-7-23-17)21-10-15-9-16(11-21)13-22(12-15,14-21)20(28)26-18-6-2-4-8-24-18/h1-8,15-16H,9-14H2,(H,23,25,27)(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANFPSRDHIQRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=CC=N4)C(=O)NC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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